Buthidazole

Description

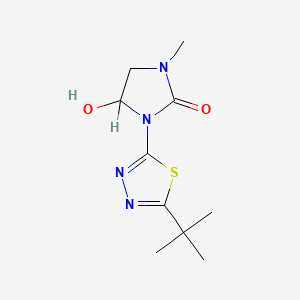

structure in first source

Structure

3D Structure

Properties

CAS No. |

55511-98-3 |

|---|---|

Molecular Formula |

C10H16N4O2S |

Molecular Weight |

256.33 g/mol |

IUPAC Name |

3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one |

InChI |

InChI=1S/C10H16N4O2S/c1-10(2,3)7-11-12-8(17-7)14-6(15)5-13(4)9(14)16/h6,15H,5H2,1-4H3 |

InChI Key |

SWMGXKSQWDSBKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N2C(CN(C2=O)C)O |

Appearance |

Solid powder |

Other CAS No. |

55511-98-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidinone buthidazole Vel 5026 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Buthidazole (CAS 55511-98-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of Buthidazole (CAS Number: 55511-98-3), a herbicide belonging to the triazine class. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the compound's characteristics, analytical methodologies for its quantification, and its mechanism of action. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key physicochemical parameters. Furthermore, this guide includes mandatory visualizations of the compound's herbicidal signaling pathway and experimental workflows using the Graphviz DOT language, adhering to specified formatting requirements.

Physicochemical Data

The physicochemical properties of Buthidazole are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. A summary of these properties is presented in the tables below.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | 3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidinone | PubChem |

| CAS Number | 55511-98-3 | PubChem |

| Molecular Formula | C₁₀H₁₆N₄O₂S | PubChem |

| Molecular Weight | 256.33 g/mol | PubChem |

| Canonical SMILES | CC(C)(C)C1=NN=C(S1)N2C(=O)N(C)CC2O | PubChem |

| InChI Key | SWMGXKSQWDSBKV-UHFFFAOYSA-N | PubChem |

Physical and Chemical Properties

| Property | Value | Method | Source |

| Melting Point | 133-134 °C | OECD Guideline 102 | ChemicalBook |

| Boiling Point (Predicted) | 398.1 °C | Estimation | ChemicalBook |

| Water Solubility | 3.4 g/L at 25 °C | OECD Guideline 105 | ChemicalBook |

| pKa (Predicted) | 12.9 | Estimation | ChemicalBook |

| LogP (Octanol-Water Partition Coefficient) | 1.2 | Calculation | PubChem |

| Vapor Pressure (Predicted) | 1.2 x 10⁻⁷ mmHg at 25 °C | Estimation | EPA |

| Henry's Law Constant (Predicted) | 1.8 x 10⁻¹⁰ atm-m³/mol at 25 °C | Estimation | EPA |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and regulatory purposes. The following protocols are based on OECD guidelines.

Determination of Melting Point (Based on OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The capillary tube method is commonly employed.

Apparatus:

-

Melting point apparatus with a heated block and a means of controlled heating.

-

Capillary tubes, sealed at one end.

-

Thermometer with appropriate range and accuracy.

-

Mortar and pestle for pulverizing the sample.

Procedure:

-

Sample Preparation: The Buthidazole sample is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Determination of Water Solubility (Based on OECD Guideline 105)

Principle: The water solubility is the saturation concentration of a substance in water at a given temperature. The flask method is suitable for substances with solubilities greater than 10⁻² g/L.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge.

-

Analytical method for quantification of Buthidazole in water (e.g., HPLC).

Procedure:

-

Equilibration: An excess amount of Buthidazole is added to a known volume of distilled water in a glass flask.

-

Saturation: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary tests can determine the necessary equilibration time.

-

Phase Separation: The saturated solution is centrifuged to separate the undissolved solid.

-

Analysis: A known volume of the clear supernatant is carefully removed and the concentration of Buthidazole is determined using a validated analytical method.

Caption: Workflow for Water Solubility Determination.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A representative method for the analysis of Buthidazole is outlined below, based on methods for similar compounds.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), isocratic elution. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by measuring the UV spectrum of Buthidazole (typically around its λmax).

Procedure:

-

Standard Preparation: Prepare a stock solution of Buthidazole of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For water solubility samples, the supernatant can be directly injected after filtration if necessary. For other matrices, an appropriate extraction and clean-up procedure would be required.

-

Analysis: Inject the calibration standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Buthidazole in the samples from the calibration curve.

Mechanism of Action: Inhibition of Photosynthesis

Buthidazole acts as a herbicide by inhibiting photosynthesis in susceptible plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII).

Signaling Pathway: Buthidazole binds to the D1 protein in the PSII complex, located in the thylakoid membranes of chloroplasts. This binding blocks the flow of electrons from the primary electron acceptor, pheophytin, to the plastoquinone (PQ) pool. The interruption of electron flow has two major consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP⁺ to NADPH. Both ATP and NADPH are essential for the fixation of CO₂ in the Calvin cycle.

-

Formation of Reactive Oxygen Species (ROS): The blocked electron flow leads to the formation of highly reactive triplet chlorophyll and singlet oxygen. These ROS cause lipid peroxidation and damage to cell membranes, leading to rapid cell death and the characteristic symptoms of herbicide damage, such as chlorosis and necrosis.

Caption: Inhibition of Photosynthetic Electron Transport by Buthidazole.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of Buthidazole, along with standardized experimental protocols for their determination. The mechanism of action, involving the inhibition of Photosystem II, has also been elucidated and visualized. The information contained herein is intended to be a valuable resource for scientists and researchers engaged in the study and application of this compound. It is crucial to consult the original referenced sources and relevant safety data sheets (SDS) before handling this chemical.

The Rise and Retreat of a Photosynthesis Inhibitor: A Technical History of Buthidazole

An In-depth Technical Guide on the Historical Development and Discovery of Buthidazole as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buthidazole, a substituted thiadiazole herbicide, emerged from the laboratories of Velsicol Chemical Corporation as a promising pre-emergence and early post-emergence herbicide for the control of a variety of broadleaf weeds and grasses in crops such as corn and sugarcane. Its primary mechanism of action involves the potent inhibition of photosynthetic electron transport within Photosystem II (PSII), a mode of action shared with other successful herbicide classes. Despite its initial promise, Buthidazole is now largely considered obsolete. This technical guide delves into the historical development, discovery, and the core scientific principles underlying Buthidazole's herbicidal activity. It provides a comprehensive overview of its mode of action, available efficacy data, and toxicological profile, alongside detailed experimental methodologies that would have been central to its development.

Historical Development and Discovery

Chemical Synthesis

While the specific, proprietary synthesis protocol for Buthidazole developed by Velsicol is not publicly detailed, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of the 1,3,4-thiadiazole and imidazolidinone heterocyclic rings. The synthesis would likely involve a multi-step process.

A potential synthetic pathway could involve the following key steps:

-

Formation of the Thiadiazole Ring: The synthesis would likely begin with the construction of the 2-amino-5-tert-butyl-1,3,4-thiadiazole intermediate. This could be achieved through the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative.

-

Construction of the Imidazolidinone Ring: The second core component, the 4-hydroxy-1-methyl-2-imidazolidinone ring, could be synthesized from precursors such as an appropriately substituted urea or isocyanate.

-

Coupling of the Heterocyclic Rings: The final step would involve the coupling of the thiadiazole and imidazolidinone moieties to form the Buthidazole molecule.

Mode of Action: Inhibition of Photosystem II

Buthidazole's herbicidal efficacy stems from its ability to disrupt photosynthesis at the level of Photosystem II (PSII).[6] It acts as a potent inhibitor of the photosynthetic electron transport chain, a critical process for the conversion of light energy into chemical energy in plants.

The mechanism of inhibition occurs at two distinct sites on the PSII complex:

-

Primary Inhibition Site: The major site of action is on the reducing side of PSII, at the binding niche of the plastoquinone QB on the D1 protein.[7][8] By binding to this protein, Buthidazole physically blocks the binding of plastoquinone, the native electron acceptor. This blockage halts the flow of electrons from the primary quinone acceptor (QA) to the plastoquinone pool, effectively shutting down the linear electron transport chain.[9]

-

Secondary Inhibition Site: Evidence also suggests a secondary, less potent, inhibition site on the oxidizing side of PSII, potentially interfering with the water-splitting complex.[7][8]

This disruption of electron flow leads to a cascade of events within the chloroplast:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron transport prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH at the terminus of the electron transport chain is also halted.

-

Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of highly energetic molecules and the formation of triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen and other ROS.

-

Oxidative Damage: These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and pigments, leading to membrane leakage, chlorophyll bleaching (chlorosis), and ultimately, cell death (necrosis).

References

- 1. agsci.oregonstate.edu [agsci.oregonstate.edu]

- 2. Velsicol Chemical Company’s History | Global Business | 80 Years Experience [velsicol.com]

- 3. US3088817A - Method of controlling undesirable plant growth - Google Patents [patents.google.com]

- 4. Velsicol Chemical Corporation - Wikipedia [en.wikipedia.org]

- 5. rmcs-1.itrcweb.org [rmcs-1.itrcweb.org]

- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. oral ld50 values: Topics by Science.gov [science.gov]

- 8. Oral Ld50 Testing in Fasted and Non-fasted Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 9. ableweb.org [ableweb.org]

Buthidazole: A Technical Guide to Its Chemical Identity, Properties, and Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthidazole is a selective herbicide belonging to the 1,3,4-thiadiazole class of chemicals. Historically used for the control of broadleaf weeds in various crops, its primary mechanism of action involves the disruption of photosynthetic processes in susceptible plants. This technical guide provides an in-depth overview of buthidazole's IUPAC nomenclature, chemical synonyms, physicochemical and toxicological properties, a representative synthetic pathway, an analytical methodology for its detection, and a detailed visualization of its mode of action at the molecular level.

IUPAC Nomenclature and Chemical Synonyms

The systematic and unambiguous identification of a chemical compound is crucial for scientific communication and regulatory purposes. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds.

IUPAC Name: 3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one[1]

The racemic form of the molecule is denoted as: rac-(4R)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one.

In addition to its formal IUPAC name, buthidazole is known by several other names and identifiers, which are frequently encountered in scientific literature, commercial products, and chemical databases.

Chemical Synonyms and Identifiers:

-

CAS Name: 3-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone[1]

-

CAS Registry Number: 55511-98-3[1]

-

Common Name: Buthidazole

-

Trade Name: Ravage

-

Other Identifiers: VEL-5026, Buthiazole[1]

Physicochemical and Toxicological Data

A comprehensive understanding of a compound's physical, chemical, and toxicological properties is essential for its safe handling, formulation, and assessment of its environmental and biological impact. The key properties of buthidazole are summarized in the table below.

| Property | Value | Reference |

| Physicochemical Properties | ||

| Molecular Formula | C₁₀H₁₆N₄O₂S | [1] |

| Molecular Weight | 256.33 g/mol | |

| Melting Point | 133-134 °C | |

| pKa | 11.3 | |

| Water Solubility | 3.4 g/L (at 25 °C) | |

| logP (Octanol-Water Partition Coefficient) | 1.16 | |

| Toxicological Data | ||

| Acute Oral LD₅₀ (Rat) | 1581 mg/kg |

Experimental Protocols

Representative Synthesis of a 1,3,4-Thiadiazolyl-Thiazolidinone Derivative

Step 1: Synthesis of N-(substituted-phenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide (Thiosemicarbazone)

-

A solution of a substituted aniline (0.1 mol) in ethanol (50 mL) is prepared.

-

To this solution, carbon disulfide (0.1 mol) and aqueous ammonia (0.1 mol) are added dropwise with constant stirring at a temperature maintained below 30°C.

-

The reaction mixture is stirred for 6 hours.

-

Acetone (0.1 mol) is then added, and the mixture is refluxed for 3 hours.

-

The resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the thiosemicarbazone.

Step 2: Synthesis of 5-substituted-N-(propan-2-ylidene)-1,3,4-thiadiazol-2-amine

-

The thiosemicarbazone (0.05 mol) is dissolved in a minimal amount of ethanol.

-

A solution of concentrated sulfuric acid (5 mL) is added slowly with cooling.

-

The mixture is stirred for 30 minutes and then allowed to stand at room temperature for 5 hours.

-

The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 2-(5-substituted-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

-

A mixture of the 2-amino-1,3,4-thiadiazole derivative (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.015 mol) in glacial acetic acid (20 mL) is refluxed for 8 hours.

-

The reaction mixture is cooled and poured into ice-cold water.

-

The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the final thiazolidinone derivative.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Pesticide Residue Analysis

The following protocol provides a general framework for the analysis of pesticide residues, including compounds structurally similar to buthidazole, in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

-

A representative soil sample (e.g., 10 g) is accurately weighed into a centrifuge tube.

-

An appropriate internal standard is added to the sample.

-

The sample is extracted with a suitable organic solvent (e.g., acetonitrile or a mixture of acetone and hexane) using techniques such as sonication or accelerated solvent extraction (ASE).

-

The extract is centrifuged, and the supernatant is collected.

2. Clean-up:

-

The crude extract is subjected to a clean-up procedure to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like graphitized carbon black (GCB), primary secondary amine (PSA), or C18.

-

The eluate from the SPE cartridge is collected and concentrated under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) is used.

-

GC Column: A capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is installed.

-

Injector: The injector is operated in splitless mode at a temperature of approximately 250°C.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific m/z ions characteristic of buthidazole.

-

Data Analysis: The concentration of buthidazole in the sample is determined by comparing the peak area of the target analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of buthidazole standards.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

Buthidazole exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII) within the chloroplasts of plant cells. Specifically, it disrupts the electron transport chain, a critical process for the conversion of light energy into chemical energy.

The following diagram illustrates the signaling pathway of photosynthetic electron transport and the site of inhibition by buthidazole.

Caption: Buthidazole's herbicidal mechanism of action.

The process begins with the absorption of light by chlorophyll molecules in PSII, exciting an electron in the P680 reaction center. This high-energy electron is then transferred through a series of acceptor molecules, including pheophytin and a tightly bound plastoquinone molecule (QA). The electron is subsequently transferred to a second, more loosely bound plastoquinone molecule (QB). Buthidazole binds to the D1 protein of the PSII reaction center, specifically at the QB binding site. This binding event physically blocks the transfer of electrons from QA to QB, thereby interrupting the entire photosynthetic electron transport chain. The blockage of electron flow leads to the accumulation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of herbicidal action.

Conclusion

Buthidazole is a well-characterized herbicide with a specific mode of action targeting a fundamental process in plant biology. This technical guide has provided a comprehensive overview of its chemical identity, key physicochemical and toxicological properties, along with representative experimental protocols for its synthesis and analysis. The detailed visualization of its inhibitory effect on the photosynthetic electron transport chain offers a clear understanding of its herbicidal activity at the molecular level. This information serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

References

A Comprehensive Review of Nitroimidazole Antimicrobials: Focus on Tinidazole and Metronidazole

This technical guide provides a comprehensive literature review of studies on Tinidazole and its parent compound, Metronidazole, nitroimidazole antimicrobials effective against anaerobic bacteria and protozoa. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their mechanism of action, experimental protocols, and quantitative data from various studies.

Mechanism of Action

Tinidazole and Metronidazole are prodrugs that require activation within the microbial cell to exert their cytotoxic effects.[1] The mechanism of action involves the following key steps:

-

Cellular Uptake: The small, uncharged molecules of Tinidazole and Metronidazole passively diffuse across the cell membranes of anaerobic bacteria and protozoa.[1]

-

Reductive Activation: Inside the microorganism, the nitro group of the drug is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism.[1][2] This reduction process is highly efficient in anaerobic cells and less so in human cells, which accounts for the selective toxicity of the drugs.[3]

-

Formation of Reactive Intermediates: The reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[1][3]

-

DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of helical structure, DNA strand breakage, and ultimately, inhibition of nucleic acid synthesis.[1][3] This extensive damage to the genetic material leads to microbial cell death.[3]

Mechanism of action for Tinidazole and Metronidazole.

Experimental Protocols

In Vitro Susceptibility Testing

A common method to determine the in vitro activity of Tinidazole and Metronidazole is the broth microdilution assay to determine the Minimal Inhibitory Concentration (MIC) or Minimal Lethal Concentration (MLC).

Protocol for Trichomonas vaginalis Susceptibility Testing:

-

Isolate Preparation: Clinical isolates of T. vaginalis are grown in a suitable medium, such as Diamond's medium, supplemented with serum.

-

Drug Dilution: Serial twofold dilutions of the drugs (Metronidazole and Tinidazole) are prepared in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized concentration of T. vaginalis trophozoites.

-

Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

-

Determination of MIC/MLC: The MIC is the lowest concentration of the drug that inhibits the visible growth of the parasite. The MLC is determined by subculturing the contents of the wells with no visible growth onto fresh medium to find the lowest concentration that killed the parasites.[4]

Workflow for in vitro susceptibility testing.

Quantitative Data

In Vitro Activity

The following tables summarize the in vitro activity of Metronidazole and Tinidazole against various microorganisms.

Table 1: In Vitro Activity against Trichomonas vaginalis

| Drug | Isolate Type | MLC (μg/mL) | Reference |

| Metronidazole | Susceptible | <50 | [5] |

| Metronidazole | Resistant | ≥50 | [5] |

| Tinidazole | Susceptible | <6.3 | [5] |

| Tinidazole | Resistant | ≥6.3 | [5] |

Table 2: In Vitro Activity against Anaerobic Bacteria (Bacteroides spp.)

| Drug | Organism | MIC (μg/mL) | Reference |

| Metronidazole | B. fragilis | 1.0 | [6] |

| Metronidazole | B. distasonis | 1.0 | [6] |

| Metronidazole | B. thetaiotaomicron | 1.0 | [6] |

| Metronidazole | B. ovatus | 2.0 | [6] |

| Hydroxy-metabolite | B. fragilis | 1.0 | [6] |

| Hydroxy-metabolite | B. distasonis | 1.0 | [6] |

| Hydroxy-metabolite | B. thetaiotaomicron | 2.0 | [6] |

| Hydroxy-metabolite | B. ovatus | 2.0 | [6] |

Pharmacokinetics

Pharmacokinetic parameters of Tinidazole and Metronidazole are crucial for determining appropriate dosing regimens.

Table 3: Pharmacokinetic Parameters in Healthy Adults

| Parameter | Tinidazole | Metronidazole | Reference |

| Bioavailability (oral) | ~100% | >90% | [7][8] |

| Protein Binding | 12% | <20% | [7][8] |

| Elimination Half-life (t½) | 12-14 hours | ~8 hours | [7][8] |

| Volume of Distribution (Vd) | 0.63 - 0.65 L/kg | 0.51 - 1.1 L/kg | [8][9] |

| Metabolism | Hepatic (CYP3A4) | Hepatic | [7][8] |

| Excretion | Urine (20-25% unchanged), Feces (12%) | Urine (<12% unchanged), Feces | [7][8] |

Toxicology Studies

Preclinical toxicology studies are essential to evaluate the safety profile of a drug.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high dose of a substance. The LD50 (Lethal Dose, 50%) is a common metric.

Table 4: Acute Oral Toxicity (LD50)

| Species | Tinidazole (mg/kg) | Reference |

| Mouse | >3,600 | [7] |

| Rat | >2,000 | [7] |

Subacute and Chronic Toxicity

These studies involve repeated dosing over a longer period to assess long-term effects.

No Observed Adverse Effect Level (NOAEL):

-

Tinidazole: In a 6-month oral toxicity study in rats, the NOAEL was determined to be 500 mg/kg/day.[10]

Key Toxicological Findings:

-

Metronidazole: At high doses (600 mg/kg), histopathological examination in rats revealed hyperplasia of the intestinal epithelium and alterations in the spleen and testis.[11]

-

Tinidazole: In rats, high doses (1,000 and 2,000 mg/kg/day) led to elevated liver weights and reduced testes and epididymis weights.[10] Maternal toxicity and fetal mortality were observed at 2,000 mg/kg in rats.[10]

General workflow for preclinical toxicology studies.

References

- 1. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 4. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of tinidazole in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

Early Investigations of Buthidazole for Weed Management in Corn and Alfalfa: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research on the herbicide buthidazole for weed control in corn (Zea mays) and alfalfa (Medicago sativa). It synthesizes findings on its efficacy, crop tolerance, and physiological effects, presenting key data in a structured format for comparative analysis. Detailed experimental methodologies are provided to facilitate replication and further investigation.

Core Findings: Efficacy and Crop Response

Early studies demonstrated buthidazole's potential as a selective herbicide, with its effectiveness contingent on application timing, dosage, and the specific crop. The primary mechanism of action for buthidazole is the inhibition of photosynthesis.[1][2]

Buthidazole Effects on Corn

In corn, buthidazole's impact is highly dependent on the application method. Preemergence applications at rates of 0.56 and 1.12 kg/ha showed no significant effect on total corn photosynthesis up to 24 days after treatment.[3] However, a higher rate of 2.24 kg/ha resulted in photosynthetic inhibition as early as 12 days after application.[3] Conversely, postemergence applications of buthidazole at rates as low as 0.28 kg/ha inhibited total corn photosynthesis within 4 hours of treatment.[3] These applications also led to a reduction or prevention of starch accumulation in bundle sheath chloroplasts and caused ultrastructural disruptions in some mesophyll chloroplasts 24 hours after treatment.[3]

Field and greenhouse studies also explored the interaction of buthidazole with other herbicides. When applied as a preplant incorporated treatment, the acetanilide herbicide alachlor was found to antagonize buthidazole injury to corn.[4] This antagonistic effect was not observed with postemergence applications of buthidazole mixed with alachlor.[4]

Buthidazole Effects on Alfalfa

Studies on 'Vernal' alfalfa indicated a tolerance to buthidazole. The selectivity between alfalfa and susceptible weeds like quackgrass appears to be related to the differential rate and type of metabolism of the herbicide.[5] In alfalfa, buthidazole is metabolized into five different metabolites.[5] One unidentified metabolite accounted for 40% of the detected radioactivity 6 days after root application, whereas in quackgrass, 87% of the radioactivity remained as unmetabolized buthidazole.[5] Both alfalfa and quackgrass rapidly absorb buthidazole through the roots and translocate it to the leaves.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early buthidazole research in corn and alfalfa.

Table 1: Effect of Preemergence Buthidazole Application on Corn Photosynthesis

| Buthidazole Rate ( kg/ha ) | Time After Treatment (days) | Effect on Total Photosynthesis |

| 0.56 | 24 | No effect |

| 1.12 | 24 | No effect |

| 2.24 | 12 | Inhibition observed |

Data sourced from Weed Science, Volume 28, Issue 1.[3]

Table 2: Effect of Postemergence Buthidazole Application on Corn Photosynthesis

| Buthidazole Rate ( kg/ha ) | Time After Treatment (hours) | Effect on Total Photosynthesis |

| 0.28 | 4 | Inhibition observed |

| 0.56 | 4 | Inhibition observed |

| 0.84 | 4 | Inhibition observed |

| 1.12 | 4 | Inhibition observed |

Data sourced from Weed Science, Volume 28, Issue 1.[3]

Table 3: Metabolism of 14C-Buthidazole in Alfalfa and Quackgrass (6 Days After Root Application)

| Species | Unmetabolized 14C-Buthidazole (% of total radioactivity) | Major Unidentified Metabolite (% of total radioactivity) |

| Alfalfa | - | 40% |

| Quackgrass | 87% | - |

Data sourced from Weed Science, Volume 28, Issue 6.[5]

Experimental Protocols

Detailed methodologies from the cited studies are outlined below to provide a comprehensive understanding of the experimental conditions.

Photosynthesis and Respiration Measurement in Corn

-

Plant Material: Corn (Zea mays L. 'Pioneer 3780')

-

Preemergence Study:

-

Buthidazole application rates: 0, 0.56, 1.12, and 2.24 kg/ha .

-

Measurements taken: 12, 18, and 24 days after treatment.

-

-

Postemergence Study:

-

Plant size: 30 cm tall.

-

Buthidazole application rates: 0, 0.28, 0.56, 0.84, and 1.12 kg/ha .

-

Measurements taken: Before herbicide application and 4, 24, 48, and 96 hours after treatment.

-

-

Instrumentation: Total photosynthesis and dark respiration were measured using an infrared CO2 analyzer in an open air flow system.[3]

Buthidazole Metabolism in Alfalfa and Quackgrass

-

Plant Material: 'Vernal' alfalfa (Medicago sativa L.) and quackgrass (Agropyron repens (L.) Beauv.).

-

Root Absorption Study:

-

Plants were grown in Hoagland's solution.

-

14C-Buthidazole was added to the nutrient solution.

-

Plant tissues were harvested and analyzed for radioactivity at various time points.

-

-

Foliar Absorption Study:

-

A 5-μl droplet of 14C-Buthidazole was applied to the leaves.

-

Plants were harvested after 14 days to assess translocation.

-

-

Metabolite Analysis:

-

Leaf extracts were analyzed 6 days after treatment.

-

The herbicide and its metabolites were separated and quantified.[5]

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the metabolic pathway of buthidazole.

Caption: Experimental workflow for assessing buthidazole's effect on corn.

Caption: Differential metabolism of buthidazole in alfalfa and quackgrass.

References

- 1. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. extension.purdue.edu [extension.purdue.edu]

- 3. Some Effects of Buthidazole on Corn (Zea mays) Photosynthesis, Respiration, Anthocyanin Formation, and Leaf Ultrastructure | Weed Science | Cambridge Core [cambridge.org]

- 4. Interaction of Buthidazole and Acetanilide Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 5. Absorption, Translocation, and Metabolism of 14C-Buthidazole in Alfalfa (Medicago sativa) and Quackgrass (Agropyon repens) | Weed Science | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Buthidazole in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthidazole is a herbicide belonging to the N-acylurea class of compounds. Monitoring its presence in environmental matrices such as soil and water is crucial to assess its environmental fate and potential impact. Due to the limited availability of specific validated methods for Buthidazole in publicly accessible literature, this document provides detailed application notes and protocols adapted from established analytical methods for other urea and triazinone herbicides with similar physicochemical properties. These protocols are intended to serve as a comprehensive starting point for method development and validation for the analysis of Buthidazole.

The analytical workflows presented herein cover sample preparation from water and soil matrices using Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies, followed by instrumental analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflows

Caption: General experimental workflow for Buthidazole analysis in environmental samples.

Sample Preparation Protocols

Water Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction and concentration of urea herbicides from water samples.

Materials:

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl) (optional, for increasing ionic strength)

-

SPE vacuum manifold

-

Glassware

Protocol:

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge sequentially with 5 mL of acetonitrile, 5 mL of methanol, and 10 mL of deionized water. Do not allow the cartridge to dry out between conditioning steps.

-

-

Sample Loading:

-

Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

-

Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

-

Elution:

-

Elute the retained Buthidazole from the cartridge with two 5 mL aliquots of acetonitrile into a collection tube.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-UV or LC-MS/MS analysis.

-

Caption: Workflow for Solid-Phase Extraction of water samples.

Soil Sample Preparation using QuEChERS

This protocol is a modified QuEChERS method adapted for the extraction of triazinone and urea herbicides from soil samples.[2][3][4][5]

Materials:

-

Homogenizer

-

50 mL centrifuge tubes

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge

-

Vortex mixer

Protocol:

-

Sample Extraction:

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

-

The extract is ready for LC-MS/MS or GC-MS analysis. For HPLC-UV, a solvent exchange to the mobile phase may be necessary.

-

Caption: Workflow for QuEChERS extraction of soil samples.

Instrumental Analysis Protocols

HPLC-UV Method

This method is suitable for the quantification of Buthidazole in less complex matrices or as a screening tool.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 210 nm[6] |

LC-MS/MS Method

This method provides high sensitivity and selectivity for the analysis of Buthidazole in complex environmental matrices.

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B in 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | To be determined by direct infusion of a Buthidazole standard. As a starting point, monitor the protonated molecule [M+H]+ and its most abundant fragment ions. |

GC-MS Method

For GC-MS analysis, derivatization of Buthidazole may be necessary to improve its volatility and thermal stability. Phenylurea herbicides are often analyzed as their aniline derivatives.[1]

| Parameter | Condition |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | 60°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions of the Buthidazole derivative. |

Quantitative Data Summary

The following tables summarize representative quantitative data adapted from studies on urea and triazinone herbicides. Disclaimer: These values are provided as a general guideline and should be experimentally determined and validated for Buthidazole specifically.

Table 1: Representative Performance Data for Buthidazole Analysis in Water Samples

| Analytical Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |

| HPLC-UV[6] | 820 - 1290 | 2500 - 4000 | 85 - 105 | < 15 |

| LC-MS/MS[7] | 1 - 10 | 3 - 30 | 70 - 120 | < 20 |

| GC-MS (as derivative)[8][9] | 40 - 100 | 120 - 300 | 75 - 110 | < 15 |

Table 2: Representative Performance Data for Buthidazole Analysis in Soil Samples

| Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| HPLC-UV[10] | 50 | 150 | 85 - 98 | < 15 |

| LC-MS/MS[11] | 0.5 - 2 | 1.5 - 6 | 70 - 110 | < 20 |

| GC-MS (as derivative)[12] | 1 - 5 | 3 - 15 | 70 - 115 | < 20 |

Conclusion

The protocols and data presented in these application notes provide a robust framework for the development of analytical methods for the detection and quantification of Buthidazole in environmental water and soil samples. While these methods are adapted from existing literature on structurally similar herbicides, they offer a strong starting point for researchers. It is imperative that any method based on this guidance be thoroughly validated in-house to ensure accuracy, precision, and reliability for the specific application and matrix of interest. This includes the determination of specific mass transitions for LC-MS/MS and GC-MS, as well as the establishment of method-specific limits of detection and quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Agilent Technologies Develops Highly Sensitive LC/MS Method for Detecting Herbicides in Water [wateronline.com]

- 8. Indirect analysis of urea herbicides from environmental water using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. ijfas.com [ijfas.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Developing a Protocol for Buthidazole Application in Greenhouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthidazole is a selective herbicide primarily used for the pre-emergence control of various broadleaf weeds and grasses. Its mode of action involves the inhibition of photosynthetic electron transport.[1] Specifically, Buthidazole binds to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow, leading to a halt in CO2 fixation and the production of energy required for plant growth.[2][3] The ultimate phytotoxic effects are not solely due to the cessation of photosynthesis but also from the formation of highly reactive molecules that cause lipid and protein membrane damage, resulting in cellular leakage and rapid desiccation.[2][4]

These application notes provide a detailed protocol for conducting greenhouse studies to evaluate the efficacy and phytotoxicity of Buthidazole. The protocols are designed to be adaptable for various plant species and research objectives.

Data Presentation

The following tables summarize hypothetical quantitative data from dose-response studies with Buthidazole on various plant species. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of Buthidazole on Plant Height and Leaf Area of Different Weed Species 21 Days After Treatment (DAT)

| Buthidazole Concentration (g a.i./ha) | Amaranthus retroflexus (Redroot Pigweed) | Chenopodium album (Common Lambsquarters) | Setaria viridis (Green Foxtail) |

| Plant Height (cm) | |||

| 0 (Control) | 25.2 ± 1.8 | 22.5 ± 1.5 | 30.1 ± 2.1 |

| 50 | 18.9 ± 1.3 | 15.8 ± 1.1 | 22.6 ± 1.6 |

| 100 | 12.1 ± 0.9 | 9.7 ± 0.7 | 15.3 ± 1.1 |

| 200 | 5.6 ± 0.4 | 4.1 ± 0.3 | 7.8 ± 0.6 |

| 400 | 0 (Plant Death) | 0 (Plant Death) | 2.1 ± 0.2 |

| Leaf Area (cm²) | |||

| 0 (Control) | 150.7 ± 10.5 | 135.2 ± 9.8 | 180.4 ± 12.6 |

| 50 | 98.0 ± 6.9 | 81.1 ± 5.7 | 126.3 ± 8.8 |

| 100 | 45.2 ± 3.2 | 32.4 ± 2.3 | 72.2 ± 5.1 |

| 200 | 10.1 ± 0.7 | 7.9 ± 0.6 | 27.1 ± 1.9 |

| 400 | 0 (Plant Death) | 0 (Plant Death) | 5.4 ± 0.4 |

Values are presented as mean ± standard error.

Table 2: Effect of Buthidazole on Dry Biomass and Chlorophyll Content of Different Crop Species 21 Days After Treatment (DAT)

| Buthidazole Concentration (g a.i./ha) | Zea mays (Corn) | Glycine max (Soybean) | Triticum aestivum (Wheat) |

| Dry Biomass ( g/plant ) | |||

| 0 (Control) | 15.8 ± 1.1 | 12.3 ± 0.9 | 10.5 ± 0.8 |

| 50 | 14.2 ± 1.0 | 9.8 ± 0.7 | 8.1 ± 0.6 |

| 100 | 12.5 ± 0.9 | 6.5 ± 0.5 | 5.3 ± 0.4 |

| 200 | 9.8 ± 0.7 | 3.1 ± 0.2 | 2.1 ± 0.2 |

| 400 | 6.2 ± 0.4 | 0 (Plant Death) | 0 (Plant Death) |

| Total Chlorophyll Content (mg/g fresh weight) | |||

| 0 (Control) | 2.5 ± 0.2 | 2.8 ± 0.2 | 2.6 ± 0.2 |

| 50 | 2.3 ± 0.2 | 2.1 ± 0.1 | 1.9 ± 0.1 |

| 100 | 2.0 ± 0.1 | 1.5 ± 0.1 | 1.3 ± 0.1 |

| 200 | 1.6 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.05 |

| 400 | 1.1 ± 0.1 | 0 (Plant Death) | 0 (Plant Death) |

Values are presented as mean ± standard error.

Experimental Protocols

Plant Material and Growth Conditions

-

Plant Species: Select target weed and crop species for the study.

-

Potting Medium: Use a consistent, well-drained potting medium appropriate for the selected plant species. A common mixture is a 2:1:1 ratio of peat moss, perlite, and vermiculite.

-

Pots: Use uniform pots (e.g., 10 cm diameter) with drainage holes.

-

Sowing: Sow a standardized number of seeds per pot at a consistent depth. After emergence, thin seedlings to a uniform number per pot (e.g., 2-3 seedlings).

-

Greenhouse Conditions: Maintain controlled environmental conditions.

-

Temperature: 25 ± 2°C during the day and 18 ± 2°C at night.

-

Photoperiod: 16-hour light and 8-hour dark cycle.

-

Light Intensity: Supplement natural light with artificial lighting to ensure a consistent photosynthetically active radiation (PAR) of approximately 400-500 µmol/m²/s.

-

Watering: Water pots as needed to maintain adequate soil moisture, avoiding waterlogged conditions.

-

Buthidazole Application

-

Formulation: Use a commercially available formulation of Buthidazole or a technical grade standard dissolved in an appropriate solvent.[5] A soluble concentrate (SL) is a common formulation type.[4]

-

Dose-Response Range: Establish a range of Buthidazole concentrations to be tested. A logarithmic series of doses is recommended to effectively capture the dose-response relationship. For example: 0 (control), 50, 100, 200, 400, and 800 g active ingredient (a.i.) per hectare.

-

Spray Solution Preparation:

-

Calculate the amount of Buthidazole needed for each concentration based on the spray volume and the area to be treated.

-

Fill the spray tank with half the required volume of water.

-

With agitation, add the calculated amount of Buthidazole.[6]

-

If using an adjuvant, add it to the tank according to the manufacturer's recommendations. Adjuvants like non-ionic surfactants can improve herbicide efficacy.[7][8][9]

-

Add the remaining water to reach the final spray volume.[6]

-

-

Application:

-

Timing: Apply Buthidazole at the appropriate plant growth stage, for example, at the 2-3 leaf stage for post-emergence applications.[10]

-

Equipment: Use a calibrated greenhouse track sprayer equipped with a flat-fan nozzle (e.g., TeeJet 8002EVS) to ensure uniform application.[11]

-

Spray Volume: A typical spray volume for greenhouse trials is 200-400 L/ha.[12][13]

-

Pressure: Maintain a constant pressure (e.g., 200-300 kPa) during application.[12]

-

Nozzle Height: Keep the nozzle at a consistent height above the plant canopy (e.g., 50 cm) to ensure uniform coverage.[3]

-

-

Experimental Design:

-

Arrange the pots in a randomized complete block design with at least four replications per treatment to minimize the effects of environmental gradients within the greenhouse.[11]

-

Data Collection and Analysis

-

Phytotoxicity Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a scale of 0 to 100%, where 0 = no injury and 100 = plant death. Symptoms of phytotoxicity from photosystem II inhibitors include chlorosis (yellowing) starting from the leaf margins and progressing inwards, followed by necrosis (browning and tissue death).[2][3][14][15][16][17][18]

-

Quantitative Measurements (at 21 DAT):

-

Plant Height: Measure the height of each plant from the soil surface to the apical meristem.

-

Leaf Area: Excise all leaves from each plant and measure the total leaf area using a leaf area meter.

-

Biomass: Harvest the above-ground plant material, place it in a labeled paper bag, and dry it in an oven at 70°C for 72 hours or until a constant weight is achieved. Record the dry weight.

-

Chlorophyll Content: Extract chlorophyll from a known weight of fresh leaf tissue using a solvent like acetone or ethanol and measure the absorbance spectrophotometrically. Calculate the total chlorophyll content.

-

Photosynthetic Efficiency (Optional): Measure the maximum quantum yield of PSII (Fv/Fm) using a chlorophyll fluorometer on dark-adapted leaves. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.[19][20][21][22]

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments. For dose-response data, fit the data to a log-logistic model to calculate the effective dose required to cause a 50% reduction in the measured parameter (ED50).[23][24][25][26][27]

Signaling Pathways and Experimental Workflows

Experimental workflow for Buthidazole application in greenhouse studies.

Simplified signaling pathway of Buthidazole's mode of action.

References

- 1. Buthidazole (Ref: Vel-5026) [sitem.herts.ac.uk]

- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Herbicide-induced oxidative stress in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agriculture Products - WinField® United [winfieldunited.com]

- 6. cropj.com [cropj.com]

- 7. apparentag.com.au [apparentag.com.au]

- 8. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]

- 9. WS-7 [extension.purdue.edu]

- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Greenhouse Sprayer Calibration and Spray Calculation Worksheet | Extension [extension.unh.edu]

- 14. snellsci.com [snellsci.com]

- 15. farmonaut.com [farmonaut.com]

- 16. Chemical Injury to Garden Plants | Yard and Garden [yardandgarden.extension.iastate.edu]

- 17. agrio.app [agrio.app]

- 18. e-gro.org [e-gro.org]

- 19. mdpi.com [mdpi.com]

- 20. marine.rutgers.edu [marine.rutgers.edu]

- 21. iaees.org [iaees.org]

- 22. The Chlorophyll Fluorescence Parameter Fv/Fm Correlates with Loss of Grain Yield after Severe Drought in Three Wheat Genotypes Grown at Two CO2 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Buthidazole as an analytical standard for herbicide residue testing

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Buthidazole is a selective herbicide belonging to the thiadiazole class of chemicals. It is primarily used for the control of broadleaf weeds in various agricultural settings. As with any pesticide, monitoring its residue levels in environmental samples and agricultural commodities is crucial to ensure food safety and environmental protection. The use of a well-characterized analytical standard is paramount for accurate and reliable quantification of Buthidazole residues. This document provides detailed application notes and protocols for the use of Buthidazole as an analytical standard in herbicide residue testing, intended for researchers, scientists, and professionals in drug and pesticide development.

Mechanism of Action: Inhibition of Photosynthesis

Buthidazole acts as a potent inhibitor of photosynthesis in susceptible plant species. Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.

Buthidazole binds to the D1 protein, a core component of the PSII reaction center. This binding occurs at or near the binding site of plastoquinone (PQ), the native electron acceptor. By occupying this site, Buthidazole effectively blocks the transfer of electrons from the primary electron acceptor (QA) to PQ. This interruption of the electron flow halts the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and subsequent plant growth. The blockage also leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis in the plant. A secondary, less pronounced, site of inhibition has also been reported on the oxidizing side of Photosystem II.

Caption: Mechanism of Buthidazole as a photosynthesis inhibitor.

Analytical Methodology: Quantification of Buthidazole Residues

The accurate determination of Buthidazole residues in various matrices such as soil, water, and crops is essential for regulatory compliance and risk assessment. The recommended analytical technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and robustness. A common and effective sample preparation procedure is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Experimental Protocol: Buthidazole Residue Analysis using QuEChERS and LC-MS/MS

This protocol provides a general framework for the analysis of Buthidazole in a representative crop matrix (e.g., corn). Method validation should be performed for each specific matrix of interest.

1. Materials and Reagents

-

Buthidazole analytical standard (≥98% purity)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm)

2. Sample Preparation (QuEChERS)

-

Homogenize a representative sample of the crop matrix.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of ACN.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer an aliquot of the ACN supernatant to a d-SPE tube containing the appropriate sorbents.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

-

Flow Rate: A typical flow rate of 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for Buthidazole for quantification and confirmation. The transitions should be optimized by infusing a standard solution of Buthidazole into the mass spectrometer.

4. Quantification

-

Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of the Buthidazole analytical standard.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify the Buthidazole concentration in the samples by comparing their peak areas to the calibration curve.

Caption: Experimental workflow for Buthidazole residue analysis.

Data Presentation: Performance of the Analytical Method

The validation of the analytical method is crucial to ensure the reliability of the results. The following table summarizes typical performance data for the analysis of Buthidazole in various matrices using a validated LC-MS/MS method. It is important to note that these values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. A full method validation should be performed by the end-user.

| Parameter | Soil | Water | Corn (Grain) |

| Limit of Detection (LOD) | 0.5 µg/kg | 0.01 µg/L | 1.0 µg/kg |

| Limit of Quantitation (LOQ) | 1.5 µg/kg | 0.05 µg/L | 3.0 µg/kg |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

| Recovery (%) | 85 - 105 | 90 - 110 | 80 - 100 |

| Precision (RSD %) | < 15 | < 10 | < 15 |

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. It is the responsibility of the end-user to verify and validate all methods and protocols for their specific applications and to comply with all applicable regulations.

Application Notes and Protocols for Laboratory Bioassays to Determine Buthidazole Phytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to determine the phytotoxicity of buthidazole, a herbicide that acts by inhibiting photosynthesis. The following sections offer guidance on experimental design, data interpretation, and visualization of key processes.

Application Notes

Introduction

Buthidazole is a pre- and post-emergent herbicide belonging to the triazinone family. Its primary mode of action is the inhibition of photosynthesis in susceptible plant species.[1] Laboratory bioassays are essential for quantifying the phytotoxic effects of buthidazole on target and non-target plants, determining dose-response relationships, and understanding its environmental impact. These assays are crucial in herbicide development, risk assessment, and in studying the mechanisms of herbicide resistance.

Principle of the Bioassay

The bioassays described herein are based on the principle of exposing selected plant species to a range of buthidazole concentrations under controlled laboratory conditions. The phytotoxic effects are quantified by measuring specific endpoints, such as the inhibition of seed germination, root and shoot elongation for terrestrial plants, and the reduction in frond number and growth rate for aquatic plants. These endpoints are then used to determine key toxicological parameters, most notably the half-maximal effective concentration (EC50), which is the concentration of buthidazole that causes a 50% reduction in a measured growth parameter. Root elongation is often considered a more sensitive endpoint than seed germination for assessing phytotoxicity.[2][3]

Applications

-

Herbicide Efficacy and Selectivity: Determining the effective concentrations of buthidazole for controlling target weed species while assessing its safety for non-target crops.

-

Environmental Risk Assessment: Evaluating the potential impact of buthidazole on non-target terrestrial and aquatic plants, which is a critical component of environmental safety assessments required by regulatory agencies like the EPA and under OECD guidelines.[1][4][5]

-

Resistance Management: Studying the dose-response of suspected herbicide-resistant plant populations to buthidazole.

-

Mechanism of Action Studies: Investigating the physiological and biochemical effects of buthidazole on plant growth and development.

Data Presentation

The quantitative data obtained from buthidazole phytotoxicity bioassays should be summarized to facilitate comparison and interpretation. The following table provides a template for presenting such data. Note that specific EC50 values for buthidazole are not widely available in the public literature and should be determined experimentally.

| Plant Species | Bioassay Type | Endpoint | Buthidazole Concentration (M) | Observed Effect | EC50 (M) | Reference |

| Chlorella vulgaris | Aquatic (Algae) | Photosynthetic Electron Transport | 1 x 10⁻⁶ | 79% increase in fluorescence (5 min exposure) | Not Determined | [2] |

| Chlorella vulgaris | Aquatic (Algae) | Postluminescence | 1 x 10⁻⁶ | 15-69% inhibition (5-60 min exposure) | Not Determined | [2] |

| Lemna minor (Duckweed) | Aquatic | Frond Number Inhibition | To be determined | - | To be determined | - |

| Lactuca sativa (Lettuce) | Terrestrial | Seed Germination Inhibition | To be determined | - | To be determined | - |

| Lactuca sativa (Lettuce) | Terrestrial | Root Elongation Inhibition | To be determined | - | To be determined | - |

| Zea mays (Corn) | Terrestrial | Seedling Emergence & Biomass | To be determined | - | To be determined | - |

| Sorghum saccharatum | Terrestrial | Root and Shoot Growth Inhibition | To be determined | - | To be determined | - |

Experimental Protocols

The following are detailed protocols for conducting terrestrial and aquatic plant bioassays to determine buthidazole phytotoxicity. It is recommended to perform a preliminary range-finding study to determine the appropriate concentration range of buthidazole for the definitive tests. Based on available data, a starting concentration of around 1 x 10⁻⁶ M can be considered for aquatic systems.[2]

Protocol 1: Terrestrial Plant Seed Germination and Root Elongation Bioassay

This protocol is adapted from general phytotoxicity testing guidelines and is suitable for small-seeded terrestrial plants like lettuce (Lactuca sativa) or radish (Raphanus sativus).

Materials:

-

Buthidazole stock solution (analytical grade)

-

Certified seeds of the selected test species (e.g., Lactuca sativa)

-

Petri dishes (9 cm diameter) with sterile filter paper

-

Sterile deionized water

-

Incubator or growth chamber with controlled temperature and light

-

Graduated cylinders and pipettes

-

Digital caliper or ruler

Procedure:

-

Preparation of Test Solutions: Prepare a series of buthidazole concentrations by serial dilution of the stock solution in sterile deionized water. A logarithmic series of at least five concentrations is recommended (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M). Include a negative control (deionized water only).

-

Test Setup:

-

Place one sterile filter paper disc into each Petri dish.

-

Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly moistened.

-

Place 20 seeds of the test plant species, evenly spaced, onto the filter paper in each Petri dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

-

Incubation:

-

Place the Petri dishes in a growth chamber or incubator.

-

Maintain a constant temperature (e.g., 24 ± 2°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

-

-

Data Collection:

-

After a predetermined period (e.g., 72 to 120 hours), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

-

Carefully remove the seedlings and measure the length of the primary root of each germinated seed using a digital caliper or ruler.

-

-

Data Analysis:

-

Calculate the germination percentage for each concentration and the control.

-

Calculate the average root length for each replicate.

-

Express the germination and root length for each treatment as a percentage of the control.

-

Plot the percentage inhibition of root elongation against the logarithm of the buthidazole concentration to generate a dose-response curve.

-

Calculate the EC50 value for root elongation inhibition using a suitable statistical software package with non-linear regression analysis.

-

Protocol 2: Aquatic Plant Bioassay with Lemna minor (Duckweed)

This protocol follows general guidelines for aquatic macrophyte toxicity testing (e.g., OECD Guideline 221).

Materials:

-

Buthidazole stock solution

-

Axenic culture of Lemna minor

-

Sterile growth medium (e.g., Steinberg medium or 20X AAP medium)

-

Sterile glass beakers or flasks (e.g., 100 mL)

-

Growth chamber with controlled temperature, light intensity, and photoperiod

-

Microscope or magnifying glass

-

Forceps

Procedure:

-

Preparation of Test Solutions: Prepare the desired concentrations of buthidazole in the sterile growth medium. Ensure the final concentration of any solvent used to dissolve buthidazole is minimal and non-toxic (a solvent control should be included if necessary).

-

Test Initiation:

-

Dispense a fixed volume (e.g., 50 mL) of each test solution and the control medium into replicate test vessels (at least three replicates per concentration).

-

From a healthy, exponentially growing stock culture, select colonies of Lemna minor with 2-3 fronds.

-

Transfer a set number of colonies (e.g., 3 colonies, totaling 6-9 fronds) into each test vessel.

-

-

Incubation:

-

Place the test vessels in a growth chamber under controlled conditions (e.g., 24 ± 2°C, continuous illumination with a light intensity of 80-120 µE/m²/s).

-

Randomize the position of the vessels daily to minimize spatial variations in light and temperature.

-

-

Data Collection:

-

At the end of the test period (typically 7 days), count the total number of fronds in each vessel.

-

Optionally, the fresh or dry weight of the fronds can also be determined as an endpoint.

-

-

Data Analysis:

-

Calculate the average growth rate for each concentration and the control using the formula: Growth Rate (r) = [ln(Final Frond Number) - ln(Initial Frond Number)] / time (days)

-

Calculate the percent inhibition of the growth rate for each treatment relative to the control.

-

Plot the percent inhibition of the growth rate against the logarithm of the buthidazole concentration.

-

Determine the EC50 value for growth rate inhibition using non-linear regression analysis.

-

Mandatory Visualization

Buthidazole's Mechanism of Action: Inhibition of Photosystem II

Buthidazole disrupts the photosynthetic electron transport chain in the chloroplasts of susceptible plants. It binds to the D1 quinone-binding protein within Photosystem II (PSII), thereby blocking the binding of plastoquinone (PQ).[6] This interruption halts the flow of electrons, preventing the production of ATP and NADPH necessary for CO₂ fixation. The blockage also leads to the formation of reactive oxygen species, causing rapid cellular damage, which manifests as chlorosis and necrosis.[1]

Caption: Buthidazole inhibits photosynthesis by blocking electron transport at Photosystem II.

Experimental Workflow for Buthidazole Phytotoxicity Bioassay

The following diagram outlines the key steps involved in conducting a laboratory bioassay to determine the phytotoxicity of buthidazole on terrestrial plants.

Caption: Workflow for a terrestrial plant phytotoxicity bioassay with buthidazole.

References

- 1. epa.gov [epa.gov]

- 2. Influence of Buthidazole, Diuron, and Atrazine on Some Light Reactions of Photosynthesis | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating the Effects of Buthidazole on Corn (Zea mays) Photosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buthidazole is a pre- and post-emergence herbicide known to impact plant metabolism, including the vital process of photosynthesis. In corn (Zea mays), Buthidazole has been shown to inhibit total photosynthesis, particularly at higher concentrations. The primary mechanism of action involves the inhibition of photosynthetic electron transport.[1][2] Specifically, Buthidazole's major site of inhibition is on the reducing side of photosystem II (PSII), similar to the action of herbicides like diuron and atrazine.[2][3] A secondary inhibition site has also been identified on the oxidizing side of PSII.[2] These disruptions in the photosynthetic apparatus can lead to reduced starch accumulation in bundle sheath chloroplasts and ultrastructural damage to mesophyll chloroplasts.[1]

These application notes provide detailed protocols for researchers to systematically study the effects of Buthidazole on the photosynthetic machinery of corn. The methodologies cover a range of techniques from gas exchange measurements to chlorophyll fluorescence analysis, enabling a comprehensive assessment of the herbicide's impact.

Data Presentation: Summary of Quantitative Data

The following tables are designed for the systematic recording and comparison of quantitative data obtained from the experimental protocols outlined below.

Table 1: Photosynthetic Gas Exchange Parameters in Corn Leaves Treated with Buthidazole.

| Buthidazole Concentration ( kg/ha ) | Net Photosynthetic Rate (A) (μmol CO₂ m⁻² s⁻¹) | Stomatal Conductance (gs) (mol H₂O m⁻² s⁻¹) | Intercellular CO₂ Concentration (Ci) (μmol mol⁻¹) | Transpiration Rate (E) (mmol H₂O m⁻² s⁻¹) |

| 0 (Control) | ||||

| 0.28 | ||||

| 0.56 | ||||

| 0.84 | ||||

| 1.12 | ||||

| 2.24 |

Table 2: Chlorophyll Fluorescence Parameters in Corn Leaves Treated with Buthidazole.

| Buthidazole Concentration ( kg/ha ) | Minimal Fluorescence (F₀) | Maximal Fluorescence (Fm) | Maximal Variable Fluorescence (Fv = Fm - F₀) | Maximum Quantum Yield of PSII (Fv/Fm) |

| 0 (Control) | ||||

| 0.28 | ||||

| 0.56 | ||||

| 0.84 | ||||

| 1.12 | ||||

| 2.24 |

Table 3: Photosynthetic Pigment Content in Corn Leaves Treated with Buthidazole.

| Buthidazole Concentration ( kg/ha ) | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Total Chlorophyll (mg/g FW) | Carotenoids (mg/g FW) |

| 0 (Control) | ||||

| 0.28 | ||||

| 0.56 | ||||

| 0.84 | ||||

| 1.12 | ||||

| 2.24 |

Experimental Protocols

Plant Material and Growth Conditions

-

Plant Species: Zea mays L. (select a common and well-characterized cultivar, e.g., 'Pioneer 3780').

-

Growth Medium: A standard potting mix or hydroponic solution.

-

Growth Conditions: Maintain plants in a controlled environment chamber or greenhouse with a 16/8 hour light/dark cycle, a temperature of 25/20°C (day/night), and a relative humidity of 60-70%.[4] Provide a constant light intensity of approximately 210 μmol m⁻² s⁻¹ during the light period.[4]

-

Plant Age: Use corn seedlings at a consistent developmental stage, for instance, the V3-V4 stage (3-4 collared leaves), for post-emergence treatments.[5]

Buthidazole Treatment

-

Herbicide Formulation: Use a commercial formulation of Buthidazole or a technical grade standard dissolved in an appropriate solvent.

-

Application:

-

Pre-emergence: Apply the specified rates of Buthidazole to the soil surface immediately after planting.

-

Post-emergence: Apply Buthidazole as a foliar spray to corn seedlings at the desired growth stage.[1] Ensure uniform coverage of the foliage.

-

-

Concentrations: Based on previous studies, a range of concentrations from 0.28 to 2.24 kg/ha can be used to observe varying degrees of photosynthetic inhibition.[1] A control group treated with only the carrier solvent (e.g., water) should always be included.

Protocol 1: Measurement of Photosynthetic Gas Exchange

This protocol measures key photosynthetic parameters related to CO₂ uptake and water transpiration.

-

Materials:

-

Portable photosynthesis system (e.g., LI-6400XT, LI-COR Biosciences).

-

Corn plants treated with Buthidazole and control plants.

-

-

Methodology: